1-Ethyl-3-nitroso-2-phenylindole

Catalog No.
S12396476
CAS No.
53603-64-8
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-nitroso-2-phenylindole

CAS Number

53603-64-8

Product Name

1-Ethyl-3-nitroso-2-phenylindole

IUPAC Name

1-ethyl-3-nitroso-2-phenylindole

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)15(17-19)16(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

HVIBJSFVJIMNAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

1-Ethyl-3-nitroso-2-phenylindole is a member of the indole family, characterized by its unique structure that includes a nitroso group and an ethyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive nitroso functionality, which can participate in various

The reactivity of 1-ethyl-3-nitroso-2-phenylindole primarily stems from the nitroso group, which can engage in several types of reactions:

  • Cycloaddition Reactions: Nitroso compounds often participate in cycloaddition reactions with alkynes to form indoles. For example, the reaction between nitrosoarenes and alkynes can yield N-hydroxyindoles as major products through a series of mechanistic steps involving radical intermediates .
  • Reduction Reactions: The nitroso group can be reduced to an amine, which alters the compound's reactivity and biological activity. Reduction can be achieved using various reducing agents such as hydrazine in the presence of catalysts .

1-Ethyl-3-nitroso-2-phenylindole has shown potential biological activities, particularly in antimicrobial and anticancer studies. Compounds with similar structures have been reported to exhibit significant inhibition against various pathogens and cancer cell lines. The biological activity often correlates with the presence of the nitroso group, which can influence interactions with biological targets.

The synthesis of 1-ethyl-3-nitroso-2-phenylindole typically involves several key steps:

  • Nitrosation: The starting compound, 2-phenylindole, undergoes nitrosation using sodium nitrite in an acidic medium to introduce the nitroso group.
  • Ethyl Substitution: The ethyl group can be introduced through alkylation reactions, potentially using ethyl halides or other ethylating agents under suitable conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

1-Ethyl-3-nitroso-2-phenylindole has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex indole derivatives.
  • Medicinal Chemistry: Due to its biological activity, it is being explored for potential therapeutic applications, particularly in developing new antimicrobial or anticancer agents.

Interaction studies involving 1-ethyl-3-nitroso-2-phenylindole often focus on its binding affinity to biological targets such as enzymes or receptors. These studies utilize techniques like molecular docking and spectroscopic methods to elucidate how this compound interacts at the molecular level. Preliminary results suggest that modifications to the indole structure can significantly affect binding interactions and biological efficacy.

Several compounds share structural similarities with 1-ethyl-3-nitroso-2-phenylindole, including:

Compound NameStructure FeaturesUnique Aspects
3-NitrosoindoleIndole structure with a nitroso groupExhibits different reactivity patterns than 1-Ethyl variant
2-AminoindoleIndole with an amino groupKnown for enhanced biological activity
5-NitroindoleIndole with a nitro substituentDisplays distinct electronic properties affecting reactivity
4-MethylindoleMethyl-substituted indoleCommonly found in natural products

The uniqueness of 1-ethyl-3-nitroso-2-phenylindole lies in its specific combination of an ethyl substituent and a nitroso group on the indole framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Systematic Nomenclature and Structural Features

1-Ethyl-3-nitroso-2-phenylindole is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-ethyl-3-nitroso-2-phenyl-1H-indole. Its molecular formula, $$ \text{C}{16}\text{H}{14}\text{N}_{2}\text{O} $$, reflects a 16-carbon indole backbone substituted with ethyl, phenyl, and nitroso groups. The structural arrangement positions the ethyl group at the 1-position, the phenyl group at the 2-position, and the nitroso (-N=O) group at the 3-position of the indole ring.

Table 1: Key Identifiers of 1-Ethyl-3-nitroso-2-phenylindole

PropertyValue
CAS Number53603-64-8
Molecular Weight250.29 g/mol
Canonical SMILESCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O
InChI KeyHVIBJSFVJIMNAP-UHFFFAOYSA-N

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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